methyl 2-{[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazepine core, a thiazole ring, and a methyl ester group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiazole ring: This step often involves the condensation of a thioamide with a halogenated precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The benzodiazepine core may bind to receptors in the central nervous system, while the thiazole ring could interact with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methyl-2,5-dioxo-2,5-dihydro-3-furanyl)propanoic acid
- 2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid
- 2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione
Uniqueness
METHYL 2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-5-ISOBUTYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a benzodiazepine core and a thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H24N4O5S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H24N4O5S/c1-11(2)10-15-17(20(29)30-3)25-21(31-15)24-16(26)9-8-14-19(28)22-13-7-5-4-6-12(13)18(27)23-14/h4-7,11,14H,8-10H2,1-3H3,(H,22,28)(H,23,27)(H,24,25,26) |
InChI Key |
CDNWLHZDUDAXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C(=O)OC |
Origin of Product |
United States |
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